molecular formula C18H18N2O B1679723 Proquazone CAS No. 22760-18-5

Proquazone

Cat. No. B1679723
CAS RN: 22760-18-5
M. Wt: 278.3 g/mol
InChI Key: JTIGKVIOEQASGT-UHFFFAOYSA-N
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Patent
US04171441

Procedure details

A mixture of 200 ml. of p-cymene, 40 g. of ferric oxide and 7 g. of sulfur is heated to reflux (ca. 175° C.), and there is then added thereto dropwise over a period of 40 minutes a hot (130° C.) solution of 28.2 g. of 7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H)-quinazolinone in 200 mls. of p-cymene. The resulting solution is refluxed for 3.5 hours during which time 1.8 mls. of water are collected in a Dean Stark separator. The reaction solution is then cooled to 28° C. and filtered through a celite pad which is then washed 4 times each with 25 mls. of toluene. The toluene washings are extracted with 50 mls. of 4 N. hydrochloric acid and the p-cymene filtrate is extracted with 350 mls. of 4 N. hydrochloric acid. The acid extracts are combined and extracted with 100 mls. of toluene, and such toluene extracts discarded. The acid solution remaining after such toluene extraction is treated by addition of 350 mls. of toluene and 100 g. of 50% aqueous sodium hydroxide solution. The phases are separated and the toluene phase washed twice each with 100 mls. of water, followed by drying over sodium sulfate, filtering and evaporation in vacuo. The solid residue is crystallized from ethyl acetate to obtain 7-methyl-1-isopropyl-4-phenyl-quinazolin-2(1H)-one, m.p. 139°-141° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H)-quinazolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1C=CC(C(C)C)=CC=1.[S].[CH3:12][CH:13]1[CH2:22][C:21]2[N:20]([CH:23]([CH3:25])[CH3:24])[C:19](=[O:26])[N:18]=[C:17]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[C:16]=2[CH2:15][CH2:14]1>>[CH3:12][C:13]1[CH:22]=[C:21]2[C:16]([C:17]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)=[N:18][C:19](=[O:26])[N:20]2[CH:23]([CH3:25])[CH3:24])=[CH:15][CH:14]=1 |^3:10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C(C)C
Step Two
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Four
Name
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H)-quinazolinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC=2C(=NC(N(C2C1)C(C)C)=O)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 200 ml
ADDITION
Type
ADDITION
Details
is then added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is refluxed for 3.5 hours during which time 1.8 mls
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
of water are collected in a Dean Stark separator
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is then cooled to 28° C.
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad which
WASH
Type
WASH
Details
is then washed 4 times each with 25 mls
EXTRACTION
Type
EXTRACTION
Details
The toluene washings are extracted with 50 mls
EXTRACTION
Type
EXTRACTION
Details
hydrochloric acid and the p-cymene filtrate is extracted with 350 mls
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 mls
EXTRACTION
Type
EXTRACTION
Details
after such toluene extraction
ADDITION
Type
ADDITION
Details
is treated by addition of 350 mls
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
the toluene phase washed twice each with 100 mls
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue is crystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC1=CC=C2C(=NC(N(C2=C1)C(C)C)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.